BChE-IN-23
Description
Overview of Cholinesterase Enzymes and their Physiological Roles
Cholinesterases are a group of serine hydrolase enzymes that are fundamental to the proper functioning of the nervous system. differencebetween.comresearchgate.net Their principal function is to catalyze the breakdown, or hydrolysis, of choline-based esters, most notably the neurotransmitter acetylcholine (B1216132). youtube.comwikipedia.org This enzymatic action is critical for terminating nerve impulses at synapses, thereby preventing the continuous stimulation of postsynaptic receptors and allowing muscles and organs to return to a resting state. wikipedia.orgnih.gov Beyond their role in neurotransmission, cholinesterases are involved in a variety of bodily functions and are found in numerous tissues. arborassays.com
Distinction and Interplay between Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
The cholinesterase family comprises two primary enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), also known as pseudocholinesterase. differencebetween.comwikipedia.org While structurally related, they exhibit significant differences in their location, substrate specificity, and physiological roles. jove.com
Acetylcholinesterase (AChE) is considered the primary or "true" cholinesterase. differencebetween.com It is predominantly located at cholinergic synapses within the nervous system, at neuromuscular junctions, and on the membranes of red blood cells. differencebetween.comwikipedia.orgnih.gov AChE displays high specificity for hydrolyzing acetylcholine, making it the key enzyme responsible for the rapid termination of cholinergic neurotransmission. nih.govwikipedia.org
Butyrylcholinesterase (BChE) is a non-specific cholinesterase mainly synthesized in the liver and found in high concentrations in blood plasma, as well as in the skin, brain, and smooth muscles. wikipedia.orgarborassays.comjove.comwikipedia.org Unlike AChE, BChE has a broader substrate specificity, enabling it to hydrolyze various choline (B1196258) esters, including butyrylcholine, and a range of other compounds such as the anesthetic succinylcholine (B1214915), cocaine, and heroin. differencebetween.comarborassays.comjove.com Although BChE hydrolyzes acetylcholine at a lower rate than AChE, it plays a vital role as a co-regulator of cholinergic signaling. mdpi.com The human body contains substantially more BChE than AChE. arborassays.com
The interplay between these two enzymes is crucial, particularly in pathological states. BChE can functionally compensate for AChE when the latter's activity is diminished or absent, a role that becomes increasingly important in certain neurodegenerative diseases. researchgate.netnih.govpsychiatrist.com
Table 1: Comparison of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
| Feature | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
|---|---|---|
| Primary Location | Neuromuscular junctions, cholinergic synapses, red blood cell membranes differencebetween.comwikipedia.orgnih.gov | Blood plasma, liver, skin, gut, brain (glia) wikipedia.orgarborassays.comjove.com |
| Common Name | True Cholinesterase differencebetween.com | Pseudocholinesterase, Plasma Cholinesterase youtube.comwikipedia.org |
| Substrate Specificity | Highly specific for Acetylcholine nih.govjove.com | Broad; hydrolyzes butyrylcholine, acetylcholine, and various drugs (e.g., succinylcholine, cocaine) differencebetween.comarborassays.comjove.com |
| Primary Role | Terminates synaptic transmission at cholinergic synapses nih.govwikipedia.org | Detoxification, drug metabolism, co-regulation of acetylcholine levels researchgate.netnih.govresearchgate.net |
| Physiological Interplay | Primary enzyme for acetylcholine hydrolysis in healthy synapses jove.com | Compensatory role when AChE is deficient or inhibited researchgate.netnih.govpsychiatrist.com |
Evolutionary Perspectives of Cholinesterases
From an evolutionary standpoint, cholinesterases are believed to have emerged from a larger family of proteins that also possess cell adhesion properties. nih.govresearchgate.net This ancestral protein family is notably absent in plants but saw significant expansion in multicellular animals. nih.govresearchgate.net The appearance of "true" cholinesterases coincided with the development of the cholinergic system in triploblastic animals (animals with three primary germ layers). nih.govresearchgate.net
In vertebrates, the divergence of the two main cholinesterase genes is an ancient event. Genetic analyses suggest that the duplication of an ancestral gene, leading to the separate AChE and BCHE genes, occurred before the evolutionary split of bony fish (osteichthyes). researchgate.netnih.govresearchgate.net Following this duplication, different species and even different tissues within the same organism came to rely on either AChE or BChE as the principal enzyme for hydrolyzing acetylcholine. nih.govresearchgate.net
Rationale for BChE as a Research Target in Cholinergic Modulation
BChE has emerged as a significant research target, particularly in the context of neurodegenerative disorders like Alzheimer's disease. researchgate.netfrontiersin.org Its role extends beyond simply being a backup for AChE. The enzyme's dynamic activity levels in disease states, its involvement in pathological processes, and its unique distribution in the brain provide a strong rationale for investigating BChE-specific inhibitors and modulators. arborassays.comresearchgate.netnih.gov
Compensatory Roles in Cholinergic Neurotransmission
A key reason for the heightened interest in BChE is its compensatory function in maintaining cholinergic tone, especially when AChE is compromised. frontiersin.orgresearchgate.net In a healthy brain, AChE is the dominant enzyme for breaking down acetylcholine at the synapse. However, in the brains of patients with advanced Alzheimer's disease, AChE activity progressively declines, while BChE activity has been observed to remain stable or even increase significantly. psychiatrist.comnih.govresearchgate.netmdpi.com This shift elevates BChE to a primary role in the hydrolysis of the remaining acetylcholine. nih.gov
BChE is predominantly expressed in glial cells (astrocytes and microglia) and is also found in specific neuronal populations in brain regions integral to memory and cognition, such as the amygdala, hippocampus, and thalamus. researchgate.netmdpi.comnih.gov Studies using AChE-knockout mice have demonstrated that BChE is capable of hydrolyzing acetylcholine to maintain a level of cholinergic function. nih.gov Furthermore, the selective inhibition of BChE in these models leads to an increase in brain acetylcholine levels, a finding that supports its role as a therapeutic target. psychiatrist.comnih.gov
Involvement in Amyloid-β Aggregation and Neuroinflammation
Beyond its hydrolytic function, BChE appears to be directly involved in the core pathology of Alzheimer's disease. frontiersin.org Post-mortem studies have identified BChE protein within the characteristic amyloid-β (Aβ) plaques and neurofibrillary tangles found in the brains of Alzheimer's patients. mdpi.com This association suggests a potential role for the enzyme in the development of these pathological hallmarks. Some research posits that BChE may contribute to the maturation of Aβ plaques, possibly by facilitating the conversion of the Aβ peptide into a more toxic, aggregated form. mdpi.com
Neuroinflammation is another critical component of Alzheimer's pathology, characterized by the activation of microglia and astrocytes in response to Aβ deposition, leading to the release of pro-inflammatory cytokines and reactive oxygen species. nih.govmdpi.comijbs.com Given that BChE is primarily expressed in glial cells within the brain, it is implicated in these inflammatory pathways. frontiersin.orgmdpi.com BChE may regulate the activation of immune cells like macrophages through its hydrolysis of acetylcholine, and inhibiting BChE could potentially suppress the release of inflammatory mediators. frontiersin.orgnih.gov Conversely, an increase in BChE expression driven by pro-inflammatory signals may exacerbate cognitive decline by further depleting acetylcholine in the aging brain. mdpi.com
Other Investigational Physiological Functions of BChE
Research has uncovered a variety of other physiological functions for BChE, highlighting its systemic importance.
Detoxification and Bi scavenging: BChE plays a crucial role as a natural bioscavenger, protecting the body by hydrolyzing and neutralizing a wide array of toxins and poisons before they can reach their targets. nih.govnih.gov This includes organophosphate pesticides, nerve agents, and plant-derived toxins. nih.govnih.goveurekaselect.com
Drug Metabolism: The enzyme is vital for the metabolism of several clinically important drugs, such as the muscle relaxant succinylcholine and the local anesthetic procaine. researchgate.netresearchgate.netnih.gov It is also responsible for activating certain prodrugs, like the anti-asthmatic agent bambuterol. arborassays.com Genetic variations in the BCHE gene can lead to enzyme deficiency, resulting in dangerous, prolonged responses to these medications. researchgate.netnih.gov
Lipid and Energy Metabolism: BChE is implicated in lipid metabolism and energy homeostasis. researchgate.netfrontiersin.org Notably, it hydrolyzes ghrelin, a peptide hormone that stimulates appetite. nih.govnih.gov This "BChE-ghrelin axis" suggests that by modulating ghrelin levels, BChE can influence weight gain, fat metabolism, and even associated behaviors like aggression. nih.gov
Disease Biomarker: BChE activity in plasma serves as an established biomarker for liver function and for assessing the severity of organophosphate poisoning. wikipedia.orgnih.gov Furthermore, altered BChE levels have been correlated with an increased risk for cardiovascular diseases, metabolic syndrome, and obesity. researchgate.net In a significant recent finding, lower BChE activity at birth was identified as a potential biochemical marker for an increased risk of Sudden Infant Death Syndrome (SIDS). wikipedia.orgnih.gov
Table 2: Investigational Functions and Significance of Butyrylcholinesterase (BChE)
| Functional Area | Description | Research Significance |
|---|---|---|
| Detoxification | Hydrolyzes and neutralizes toxins, including organophosphates, carbamates, and various drugs (e.g., cocaine, heroin). researchgate.netnih.goveurekaselect.com | Acts as a natural bioscavenger, protecting against poisoning. BChE can be used as a prophylactic agent against nerve gas. wikipedia.orgnih.govnih.gov |
| Drug Metabolism | Metabolizes clinically used drugs like succinylcholine and mivacurium; activates prodrugs like bambuterol. arborassays.comnih.gov | Genetic variants cause enzyme deficiency, leading to prolonged drug effects and anesthetic complications. researchgate.netnih.gov |
| Lipid & Energy Metabolism | Hydrolyzes the "hunger hormone" ghrelin, influencing appetite, fat metabolism, and energy balance. frontiersin.orgnih.govnih.gov | The BChE-ghrelin axis is a potential target for managing obesity and metabolic disorders. nih.gov |
| Disease Biomarker | Plasma levels are used to assess liver function and organophosphate exposure. Altered levels are linked to cardiovascular disease, obesity, and SIDS. wikipedia.orgresearchgate.netnih.govnih.gov | Serves as a diagnostic and prognostic marker for a range of pathological conditions. arborassays.comresearchgate.net |
| Neurodevelopment | Proposed to have non-catalytic, "morphogenic" roles during early embryonic development. nih.govelsevierpure.com | May influence the formation and organization of the nervous system. |
Contextualization of BChE-IN-23 within BChE Inhibitor Research
The development of inhibitors that selectively target BChE over AChE is a critical goal in modern medicinal chemistry, driven by the enzyme's evolving role in the progression of Alzheimer's disease. nih.gov Selective BChE inhibition is considered potentially advantageous as it may circumvent some of the cholinergic side effects associated with non-selective or AChE-specific inhibitors. tandfonline.com In the advanced stages of AD, where BChE activity is significantly upregulated, a selective inhibitor could be more effective at restoring cholinergic tone. nih.gov
Within this research framework, a series of selective BChE inhibitors were designed and synthesized based on the structural optimization of a hit compound identified through virtual screening. mdpi.com Among these, the compound designated as This compound (also referred to as compound 23 in the cited study) emerged as a noteworthy derivative. mdpi.com this compound is chemically known as N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide. mdpi.com
The discovery process involved modifying an initial hit compound, a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative, to improve its inhibitory potency and selectivity for BChE. mdpi.com This optimization led to the creation of this compound, which demonstrated a 21-fold improvement in BChE inhibitory activity compared to the original hit compound. mdpi.com
Detailed in vitro enzyme assays revealed the potency and selectivity of this compound. The research findings are summarized in the table below.
Table 1: Inhibitory Activity of this compound
| Compound | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
|---|---|---|---|
| This compound | 0.84 ± 0.09 | > 50 | > 59.5 |
Data sourced from a 2019 study on the discovery of new selective BChE inhibitors. mdpi.com IC₅₀ represents the concentration required for 50% inhibition.
Kinetic analysis of its interaction with the BChE enzyme indicated that this compound functions as a mixed-type inhibitor. mdpi.com This means it can bind to both the free BChE enzyme and the enzyme-substrate complex. nih.gov Molecular modeling studies further suggested that this compound targets both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a dual-binding characteristic that can contribute to its potent inhibition. mdpi.com
In addition to its primary function as a cholinesterase inhibitor, this compound was also evaluated for other biological activities relevant to Alzheimer's pathology. It was found to inhibit the aggregation of amyloid-beta 1-42 (Aβ₁₋₄₂) in a dose-dependent manner. mdpi.com This anti-aggregation property highlights the potential of this chemical scaffold to not only address the symptomatic cholinergic deficit but also to interfere with a core pathological process of the disease. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name | Chemical Name / Description |
|---|---|
| Acetylcholine | A neurotransmitter |
| This compound | N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide |
| Donepezil | A known cholinesterase inhibitor used as a positive control mdpi.com |
| Rivastigmine | A known cholinesterase inhibitor nih.gov |
| Galantamine | A known cholinesterase inhibitor nih.gov |
| Tacrine (B349632) | A known cholinesterase inhibitor nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19FN2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-fluoro-6-(2-phenylethyl)-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one |
InChI |
InChI=1S/C20H19FN2O/c21-15-8-9-17-16(13-15)19-18(7-4-11-22-20(19)24)23(17)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,24) |
InChI Key |
CCBXYVOCHXEAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(N2CCC4=CC=CC=C4)C=CC(=C3)F)C(=O)NC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bche in 23 Analogues
Synthetic Routes to BChE-IN-23 and Related Scaffolds
The synthesis of this compound and compounds with similar structural frameworks typically involves multi-step reaction pathways. These pathways often leverage common organic transformations to construct the core scaffold and introduce necessary functional groups.
General Reaction Pathways and Strategies
General synthetic strategies for constructing BChE inhibitors and related scaffolds often involve the formation of amide bonds, reductive amination, and the functionalization of cyclic or heterocyclic core structures. For instance, the synthesis of certain BChE inhibitors has been shown to start from tetrahydroisoquinoline derivatives, which undergo reactions with activated carboxylic acids or their derivatives to form amide linkages. Subsequent modifications of the side chains or the core scaffold are then performed to yield a library of analogues. mdpi.com Other approaches involve the synthesis of biscarbamates using reagents like triethylamine (B128534) and 4-(dimethylamino)pyridine. nih.gov Reductive amination is another frequently employed technique to introduce amine functionalities into the molecular structure. rsc.org The choice of reaction conditions, including solvents, temperature, and catalysts, is critical in achieving good yields and purity of the target compounds. nih.govrsc.org
Specific examples of general strategies include the reaction of aldehydes with primary amines followed by reduction to form secondary amines, which can then be further functionalized. rsc.org The use of coupling agents for amide formation is also a common practice. mdpi.com
Specific Synthesis of this compound
Based on available research, this compound (specifically referred to as compound 23 in one study) was synthesized as part of a series of selective BChE inhibitors derived from the structural optimization of a hit compound. mdpi.com The synthetic route for this series generally commenced with a tetrahydroisoquinoline or its derivatives. This starting material was reacted with 4-(bromomethyl)benzoic acid to produce key intermediates. mdpi.com These intermediates then underwent a condensation reaction with various amines, phenols, thiophenols, or tryptamines to afford the target compounds, including this compound (compound 23). mdpi.com While the detailed, step-by-step reaction scheme specifically for this compound is embedded within the broader synthesis of a compound library, the general pathway involves the coupling of a substituted benzoic acid derivative with an amine-containing scaffold. mdpi.com
Design Principles for this compound Derivatives
The design of this compound derivatives is guided by principles aimed at enhancing inhibitory activity, improving selectivity towards BChE over acetylcholinesterase (AChE), and optimizing pharmacokinetic properties. These principles often integrate computational methods with synthetic chemistry.
Rational Design Approaches
Rational design of this compound derivatives is often based on understanding the interaction of ligands with the BChE enzyme's active site and peripheral anionic site (PAS). mdpi.comnih.gov Key residues in the BChE active site, such as Ser198, His438, Glu325 (catalytic triad), and residues in the oxyanion hole (Gly116, Gly117, Ala199), as well as residues in the PAS (e.g., Asp70, Trp82, Trp231, Phe329), play crucial roles in ligand binding and catalysis. mdpi.comresearchgate.netnih.gov Rational design involves modifying the structure of this compound to optimize interactions with these sites, such as forming favorable hydrogen bonds, π-π interactions, and fitting within the enzyme's pockets. mdpi.comnih.gov Structure-activity relationship (SAR) studies are integral to this process, where systematic modifications to the this compound scaffold are made and the resulting compounds are evaluated for their inhibitory activity to understand how structural changes impact potency and selectivity. mdpi.comacs.org For example, modifications to the amide side-chain and substituents on the tetrahydroisoquinoline ring of related compounds have been shown to influence BChE inhibitory activity and selectivity. mdpi.com The position and nature of substituents on aromatic rings can significantly affect inhibitory potential. mdpi.commdpi.com
Virtual Screening and Hit Optimization Strategies
Computational techniques, particularly virtual screening and molecular docking, are widely used in the discovery and optimization of BChE inhibitors, including the identification and refinement of hits like the precursor to this compound. mdpi.comnih.govmdpi.comnih.govacs.org Structure-based virtual screening utilizes the 3D structure of BChE (e.g., PDB entries) to identify potential binders from large compound libraries. mdpi.commdpi.comnih.gov Molecular docking simulations predict the binding orientation and affinity of compounds within the enzyme's active site. mdpi.comnih.govmdpi.comnih.gov These computational methods help prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. mdpi.comacs.org Hit optimization involves using computational insights from docking and molecular dynamics simulations to guide structural modifications that improve binding affinity and selectivity. mdpi.comnih.govmdpi.com For instance, understanding the binding mode of a hit compound can reveal opportunities to introduce functional groups that form stronger interactions with key residues in the BChE binding site. mdpi.com Machine learning models have also been applied to predict BChE inhibition activity and selectivity, further aiding virtual screening and hit optimization. mdpi.comacs.org
Scaffold Modification and Hybridization Techniques
Scaffold modification and hybridization are key strategies for developing novel BChE inhibitors based on existing active structures like this compound or related scaffolds. Scaffold modification involves altering the core ring system or linker regions of the molecule to explore new structural space and potentially improve interactions with the target enzyme. nih.govacs.orgmdpi.compnas.orgacs.org This can include changing the size or flexibility of the scaffold. Hybridization techniques involve combining structural features from two or more known active compounds into a single molecule. nih.govacs.orgmdpi.compnas.orgacs.orgheraldopenaccess.us This approach aims to create compounds with multi-target activity or improved binding profiles by simultaneously engaging different sites on the enzyme or interacting with multiple targets relevant to a disease. For example, hybridization strategies have been used to develop compounds targeting both AChE and BChE, or BChE and other relevant targets like amyloid-beta aggregation. nih.govheraldopenaccess.usnih.gov Different chemical scaffolds, such as chalcones, carbamates, and heterocyclic systems, have been explored and modified to yield potent BChE inhibitors. nih.govmdpi.comnih.govmdpi.comcolab.wsmdpi.comresearchgate.net The introduction or modification of substituents on these scaffolds, such as amine groups or aromatic rings, can significantly impact inhibitory activity and selectivity. mdpi.commdpi.comnih.gov
Here is a summary of some research findings related to BChE inhibitors and their synthesis/design:
| Compound/Scaffold | Key Structural Features | Synthesis Strategy Examples | Design Principles/Techniques Used | Relevant Findings | Citation |
| This compound (Compound 23) and related derivatives | Tetrahydroisoquinoline core, amide linkage, substituted phenyl ring | Reaction of tetrahydroisoquinoline with 4-(bromomethyl)benzoic acid, followed by condensation with amines. mdpi.com | Structure-based virtual screening, molecular docking, SAR studies, hit optimization. mdpi.comnih.gov | Improved BChE inhibitory activity and selectivity compared to hit compound; mixed-type inhibition targeting CAS and PAS. mdpi.comnih.gov | mdpi.comnih.gov |
| Biscarbamates | Carbamate (B1207046) group, various linkers and aromatic/heterocyclic moieties | Reactions using triethylamine and 4-(dimethylamino)pyridine. nih.gov Multi-step routes involving bromination, reduction, etherification. nih.gov | Design based on existing carbamate drugs (e.g., rivastigmine), exploration of different structural elements. nih.gov | Some compounds showed selective BChE inhibition. nih.gov | nih.gov |
| Chalcone derivatives | α, β-unsaturated carbonyl, two aryl/heteroaryl units | Various synthetic approaches depending on substituents. mdpi.com | Structural modifications on aromatic rings and amine substituents, hybridization with known inhibitors (e.g., donepezil, rivastigmine). mdpi.com | Inhibitory potential varied with substitution patterns; some hybrids showed potent BChE inhibition. mdpi.com | mdpi.com |
| Oxazole benzylamine (B48309) derivatives | Oxazole core, benzylamine substituent | N-alkylation of chloro-arylethenyl-oxazole derivatives. nih.gov | Preliminary docking studies to guide elongation and introduction of NH group. nih.gov | Some compounds classified as selective BChE inhibitors. nih.gov | nih.gov |
| Benzene-based carbamates | Benzene ring, carbamate group, various substituents | Synthesis involving reactions with benzylchloride (B1173618) derivatives under basic conditions. dk-chem.pl | Ligand-based and receptor-dependent SAR studies, pharmacophore mapping, molecular docking. dk-chem.pl | Some compounds showed high selectivity for BChE and better activity than rivastigmine. dk-chem.pl | dk-chem.pl |
| Heterocyclic β-d-Gluco- and β-d-Galactoconjugates | Glycoside moiety conjugated to a heterocyclic scaffold | Methods like using dibutyltin (B87310) oxide, molecular sieves, or Zemplén method for glycosylation. mdpi.com | Design focused on incorporating sugar moieties onto heterocyclic scaffolds. mdpi.com | Evaluated for inhibitory activity against BChE. mdpi.com | mdpi.com |
| Sulfinylbis(acylhydrazones) | Bis(acylhydrazone) scaffold, integration of aromatic, heterocyclic, aliphatic compounds | Multi-step process including esterification, hydrazination, and reaction with carbonyls. colab.ws | Integration of diverse chemical species into the framework, molecular docking to predict binding patterns. colab.ws | Some compounds showed significant BChE inhibition, including dual AChE/BChE inhibition. colab.ws | colab.ws |
| Indole (B1671886) derivatives | Indole core, various substituents | Synthesis involving reactions to build the indole framework and introduce substituents. semanticscholar.org | Design of novel indole derivatives, in silico docking to understand binding. semanticscholar.org | Some compounds exhibited inhibitory activity against BChE. semanticscholar.org | semanticscholar.org |
Molecular Mechanisms of Action and Enzymatic Inhibition of Bche in 23
Enzyme Kinetics and Inhibition Type Determination
Enzyme kinetics studies are crucial for understanding the mechanism by which an inhibitor affects enzyme activity. These studies typically involve measuring the reaction rate at varying substrate and inhibitor concentrations to determine key kinetic parameters.
Analysis of Inhibition Constants (IC50, Ki) for BChE-IN-23
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, representing the concentration required to inhibit 50% of the enzyme's activity. For this compound, the IC50 value for BChE inhibition has been reported to be in the nanomolar range. Specifically, one study indicates an IC50 value of 21 nM for this compound (referred to as compound 2a in that study). medchemexpress.com
The inhibition constant (Ki) provides further insight into the binding affinity of the inhibitor for the enzyme. For this compound, kinetic studies have determined a Ki value. One study reported a Ki value of 0.52 μM, which was noted to fit its IC50 value for BChE inhibition. mdpi.com
Here is a summary of reported inhibition constants for this compound:
| Constant | Value | Enzyme | Reference |
| IC50 | 21 nM | BChE | medchemexpress.com |
| Ki | 0.52 μM | BChE | mdpi.com |
It is important to note that different studies might report slightly varying values depending on experimental conditions and the source of the enzyme.
Investigation of Inhibition Modes (e.g., Mixed-Type Inhibition)
The mode of inhibition describes how the inhibitor binds to the enzyme and affects its catalytic activity. Common modes include competitive, non-competitive, uncompetitive, and mixed-type inhibition. Kinetic analysis using methods such as Lineweaver-Burk plots can help determine the inhibition mode.
Kinetic studies on BChE inhibition by this compound have indicated a mixed-type inhibition pattern. mdpi.comnih.gov This is characterized by changes in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzyme. In the presence of increasing concentrations of this compound, an increasing slope (indicating decreasing Vmax) and an increased Km value were observed in Lineweaver-Burk plots. mdpi.com This pattern suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Mixed-type inhibition often implies that the inhibitor interacts with sites on the enzyme that are distinct from, or overlap with, the substrate-binding site. nih.gov
Binding Site Interactions and Molecular Recognition
Understanding where and how this compound binds to the BChE enzyme is crucial for elucidating its mechanism of action at the molecular level. Molecular docking and dynamics simulations are powerful tools used to predict and analyze these interactions.
The active site of BChE is located at the bottom of a narrow gorge and contains the catalytic machinery. tandfonline.commdpi.com At the entrance of this gorge is the peripheral anionic site (PAS), also referred to as the peripheral aromatic site, which plays a role in substrate and ligand recognition and entry into the active site. mdpi.comencyclopedia.puboup.com
Molecular modeling studies have been conducted to predict the binding mode of this compound with BChE. mdpi.comnih.gov
Interactions with Catalytic Active Site (CAS)
The catalytic active site (CAS) of BChE contains the catalytic triad (B1167595) (Ser198, His438, and Glu325 in human BChE) responsible for the hydrolysis of substrates. tandfonline.commdpi.comnih.gov The CAS is located deep within the gorge. mdpi.comencyclopedia.pub
Kinetic analysis suggesting mixed-type inhibition for this compound implies that the compound likely interacts with the CAS, affecting the enzyme's catalytic efficiency. mdpi.comnih.gov Molecular docking studies have supported this, indicating that this compound occupies the tacrine (B349632) binding site, which is known to interact with the CAS. mdpi.com
Interactions with Peripheral Anionic Site (PAS)
The peripheral anionic site (PAS) is situated at the entrance of the active site gorge and is involved in the initial binding of substrates and ligands. mdpi.comencyclopedia.puboup.com Key residues in the BChE PAS include Asp70 and Tyr332. oup.commdpi.comresearchgate.net
The mixed-type inhibition observed for this compound also suggests interactions with the PAS. mdpi.comnih.gov This dual binding to both the CAS and PAS is a characteristic of some potent cholinesterase inhibitors. nih.govmdpi.com Molecular docking studies have indicated that this compound interacts with residues in the BChE binding pocket, which includes residues associated with both the CAS and PAS. mdpi.comnih.gov Hydrophobic interactions appear to be significant in stabilizing the binding of this compound to the tacrine binding site, which overlaps with regions of both the CAS and PAS. mdpi.comnih.gov Specific interactions observed in molecular docking include π-π interactions with residues like Trp82 and Tyr332. mdpi.comnih.gov These residues are located in the choline (B1196258) binding pocket (part of the CAS) and the PAS, respectively. nih.govmdpi.com
Specificity and Selectivity Profile (e.g., vs. AChE)
Selectivity is a critical aspect of enzyme inhibitors, particularly when targeting one enzyme within a family of related enzymes, such as BChE and AChE. While both enzymes hydrolyze choline esters, they exhibit differences in substrate specificity and active site structure. oup.complos.org The active site gorge of BChE is wider and contains fewer aromatic residues compared to AChE, contributing to its broader substrate specificity. encyclopedia.pub
This compound has demonstrated selectivity towards BChE over AChE. mdpi.comnih.gov This selectivity is a desirable characteristic for a potential therapeutic agent targeting BChE, as it may reduce off-target effects associated with AChE inhibition in the peripheral nervous system. pnas.org The difference in selectivity between this compound and other compounds can be attributed to variations in their interactions with the distinct amino acid residues lining the active site gorges of BChE and AChE. encyclopedia.pubmdpi.com
Here is a table summarizing the selectivity of this compound:
| Compound | Enzyme | IC50 | Selectivity (vs. AChE) | Reference |
| This compound | BChE | 21 nM | Selective | medchemexpress.commdpi.comnih.gov |
| This compound | AChE | > 50 μM | - | nih.gov |
The observed selectivity of this compound for BChE suggests that its binding interactions are more favorable within the BChE active site environment compared to that of AChE. mdpi.comnih.gov
Preclinical in Vitro Biological Evaluation of Bche in 23
Cell-Free Enzymatic Assays for BChE Inhibition
Cell-free enzymatic assays are fundamental in determining the direct inhibitory potency of a compound against a purified enzyme. For BChE-IN-23, these assays have been crucial in quantifying its effect on BChE activity.
Spectrophotometric Methods for Activity Assessment
Spectrophotometric methods are widely used to assess the activity of cholinesterase enzymes, including BChE. The Ellman method is a common spectrophotometric assay employed for this purpose. sigmaaldrich.comciteab.comfishersci.ca This method typically utilizes a thiocholine (B1204863) ester substrate, such as butyrylthiocholine (B1199683) iodide (BTChI) for BChE, and a chromogenic reagent like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. sigmaaldrich.comciteab.com The enzymatic hydrolysis of the thiocholine ester liberates thiocholine, which then reacts with DTNB to produce a colored product that absorbs light at a specific wavelength (e.g., 412 nm), allowing for the continuous monitoring of enzyme activity by measuring the increase in absorbance over time. sigmaaldrich.com The inhibition of the enzyme by a test compound reduces the rate of this color change, and the degree of inhibition can be quantified.
Comparative Analysis with Standard Inhibitors
The inhibitory potency of this compound has been assessed by determining its half-maximal inhibitory concentration (IC₅₀) values against BChE. Studies have reported IC₅₀ values for this compound against human BChE (hBChE) and equine BChE (eqBChE). This compound demonstrated inhibitory activity with IC₅₀ values of 1.01 μM for hBChE and 1.19 μM for eqBChE. guidetomalariapharmacology.orgciteab.com It also showed inhibition against human acetylcholinesterase (hAChE) with an IC₅₀ of 0.91 μM, indicating it is not highly selective for BChE over AChE based on these values. guidetomalariapharmacology.orgciteab.com
In the context of cholinesterase inhibition, standard inhibitors such as Tacrine (B349632), Donepezil, Rivastigmine, and Galantamine are commonly used as reference compounds. While direct comparative IC₅₀ data for this compound against all these specific standards in the same study were not explicitly detailed in the provided snippets, these compounds are well-established cholinesterase inhibitors used in the management of Alzheimer's disease lipidmaps.orgchemicalbook.combiosynth.commedixbiochemica.comleebio.comnih.gov. For example, one study evaluating similar triazolium salts compared their BChE and AChE inhibitory activity to galantamine as a reference standard, highlighting the importance of such comparisons in the field wikidata.org. Another study comparing nitrofurantoin's inhibitory effects on AChE and BChE used THA (Tacrine) as a reference drug for comparison of Ki constants sigmaaldrich.com. The reported IC₅₀ values for this compound (around 1 μM range) guidetomalariapharmacology.orgciteab.com provide a basis for comparison with the known potencies of these standard inhibitors, which vary widely depending on the specific enzyme and assay conditions.
| Enzyme | Species | IC₅₀ (μM) |
|---|---|---|
| BChE | Human | 1.01 guidetomalariapharmacology.orgciteab.com |
| BChE | Equine | 1.19 guidetomalariapharmacology.orgciteab.com |
| AChE | Human | 0.91 guidetomalariapharmacology.orgciteab.com |
Cellular Assays for this compound Activity
Beyond cell-free enzymatic studies, cellular assays are employed to evaluate the biological effects of this compound in a more complex environment, such as neuronal cell lines.
Neuroblastoma Cell Line Studies
Neuroblastoma cell lines, such as SH-SY5Y cells, are frequently used in neuroscience research as in vitro models to study neuronal function and toxicity. These cell lines have been utilized to assess the effects of this compound. Studies have indicated that this compound, referred to as compound 23 in some research, did not show obvious cytotoxicity towards SH-SY5Y neuroblastoma cells at tested concentrations. mims.comnih.gov
Evaluation of Aβ-Induced Cellular Effects
Amyloid-beta (Aβ) peptides, particularly Aβ₁₋₄₂, are known to induce toxicity in neuronal cells and are implicated in the pathogenesis of Alzheimer's disease. Cellular assays have been conducted to evaluate the protective effects of this compound against Aβ-induced cellular damage. Compound 23 (this compound) demonstrated significant protective activity against Aβ₁₋₄₂-induced toxicity in a SH-SY5Y cell model. mims.comnih.gov This protective effect was observed to be significantly better than that of the positive control EGCG (Epigallocatechin gallate) at a concentration of 10 μM in one study. mims.com
Assessment of Anti-Aβ Aggregation Activity
The aggregation of Aβ peptides into oligomers and fibrils is a key pathological hallmark of Alzheimer's disease. The ability of a compound to inhibit this aggregation process is a relevant area of investigation. This compound (referred to as Compound 6e or Compound 23) has been shown to inhibit Aβ₁₋₄₂ aggregation in vitro. guidetomalariapharmacology.orgmims.comnih.gov This anti-aggregation activity was reported to be dose-dependent. mims.comnih.gov The thioflavin T (ThT) method is a common technique used to assess Aβ aggregation inhibition, which involves monitoring the increased fluorescence of ThT upon binding to amyloid fibrils. mims.com
| Assay Type | Cell Line (if applicable) | Observed Effect | Notes |
|---|---|---|---|
| Cytotoxicity | SH-SY5Y neuroblastoma | No obvious cytotoxicity mims.comnih.gov | At tested concentrations. |
| Protection against Aβ₁₋₄₂ toxicity | SH-SY5Y neuroblastoma | Significant protective activity mims.comnih.gov | Better than EGCG at 10 μM mims.com. |
| Anti-Aβ₁₋₄₂ Aggregation | Cell-free | Inhibits aggregation in a dose-dependent manner guidetomalariapharmacology.orgmims.comnih.gov | Assessed using methods like ThT assay mims.com. |
Structure Activity Relationship Sar and Computational Studies of Bche in 23 and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For butyrylcholinesterase inhibitors, QSAR models are developed to predict the inhibitory potency of new compounds based on various molecular descriptors, including topological, electronic, and structural properties. nih.govnih.gov
In the development of BChE-IN-23, a structure-activity relationship (SAR) study was conducted following the identification of an initial hit compound, 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid (referred to as hit 1 ), from a virtual screening campaign. nih.gov This initial compound showed selective BChE inhibitory activity with an IC₅₀ value of 17.94 µM. nih.gov The subsequent optimization and SAR study, which led to the synthesis of this compound, demonstrated that specific structural modifications significantly enhanced inhibitory potency. This compound (N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide) showed a 21-fold improvement in BChE inhibition compared to the original hit compound. nih.gov
While a specific QSAR model for the this compound series has not been detailed, the SAR evaluation highlighted the importance of the N-substituted benzamide (B126) moiety for activity. The presence of a bromophenyl group in this compound was found to be a key feature for its improved potency. nih.gov General QSAR studies on diverse sets of BChE inhibitors have identified descriptors like the Ghose-Crippen octanol-water partition coefficient (AlogP), valence molecular connectivity indices (²χv and ³χv), and the number of certain functional groups (like aliphatic hydroxyls) as significant predictors of inhibitory activity. nih.govmdpi.com These findings underscore the importance of lipophilicity and molecular topology in the design of effective BChE inhibitors.
Table 1: SAR Insights from the Optimization of Hit 1 to this compound Data derived from a study on new selective BChE inhibitors. nih.gov
| Compound | Structure Modification from Hit 1 | BChE IC₅₀ (µM) | Fold Improvement vs. Hit 1 |
|---|---|---|---|
| Hit 1 | - | 17.94 | 1x |
| Compound 9 | Amidation with pyrrolidine | 1.99 | ~9x |
| This compound | Amidation with 2-bromoaniline (B46623) | 0.85 | ~21x |
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It is widely employed in structure-based drug design to understand binding mechanisms and predict binding affinities. researchgate.nete-nps.or.kr
Molecular docking simulations were performed to elucidate the binding mode of this compound within the active site of human BChE (hBChE). nih.gov The results indicated that this compound fits well into the binding gorge, occupying the same site as the known inhibitor tacrine (B349632). nih.gov The docking pose shows the bromophenyl group of this compound extending beyond the typical tacrine binding site. nih.gov
The binding pocket for this compound is predominantly hydrophobic. nih.gov The stability of the this compound-enzyme complex is primarily maintained through these hydrophobic interactions. nih.gov Docking studies have calculated a favorable binding affinity for this interaction, with one study reporting a docking score of -9.861 kcal/mol for the complex. researchgate.net This strong predicted affinity is consistent with the compound's potent inhibitory activity observed in vitro. nih.gov
Table 2: Predicted Binding Affinity for this compound Data from molecular docking simulations against human BChE. researchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|
| This compound | hBChE (PDB: 6SAM) | -9.861 |
Docking studies have successfully identified the specific amino acid residues within the hBChE active site that are crucial for stabilizing the complex with this compound. The binding pocket is formed by a collection of hydrophobic residues, including Asp70, Trp82, Gly115, Gly116, Tyr128, Glu197, Pro285, Ala328, Phe329, Tyr332, and His438. nih.gov
Key interactions that stabilize the binding of this compound include:
π-π Stacking Interactions : The aromatic rings of this compound engage in π-π stacking interactions with the side chains of Trp82 and Tyr332. nih.gov Trp82 is a key residue in the choline-binding pocket of BChE. acs.orgacs.org
Kinetic analysis, supported by these modeling studies, suggests that this compound acts as a mixed-type inhibitor, indicating that it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
Table 3: Key Amino Acid Residues in the BChE Active Site Interacting with this compound Data sourced from molecular docking studies. nih.gov
| Interacting Residue | Type of Interaction | Role in Binding |
|---|---|---|
| Trp82 | π-π Stacking, Hydrophobic | Anchors the ligand in the choline-binding pocket. |
| Tyr332 | π-π Stacking, Hydrophobic | Contributes to stabilizing the ligand's orientation. |
| Asp70 | Hydrophobic Contact | Forms part of the peripheral anionic site. |
| Gly115, Gly116 | Hydrophobic Contact | Part of the oxyanion hole region. |
| Tyr128 | Hydrophobic Contact | Lines the active site gorge. |
| Glu197 | Hydrophobic Contact | Part of the catalytic machinery. |
| Pro285 | Hydrophobic Contact | Lines the active site gorge. |
| Ala328 | Hydrophobic Contact | Part of the acyl-binding pocket. |
| Phe329 | Hydrophobic Contact | Contributes to the acyl-binding pocket. |
| His438 | Hydrophobic Contact | A key residue of the catalytic triad (B1167595). |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide valuable information on the stability of ligand-protein complexes, conformational changes, and the dynamics of binding mechanisms. nih.govexcli.de
To validate the binding mode predicted by docking, a 100-nanosecond MD simulation was performed on the BChE:this compound complex. nih.gov The stability of the complex during the simulation was assessed by calculating the root-mean-square deviation (RMSD) of the heavy atoms for both the protein and the ligand. The RMSD values for both BChE and this compound remained steady throughout the simulation, indicating that the complex is stable and the simulation trajectory is reliable for further analysis. nih.gov
Furthermore, the binding free energy of this compound to BChE was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. The calculated binding free energy was -25.93 kcal/mol, a value that signifies a strong and stable binding interaction between the inhibitor and the enzyme. nih.gov
MD simulations provide insight into the dynamic nature of the enzyme-ligand interaction. nih.gov The active site gorge of BChE is known to be highly flexible, which allows it to accommodate a wide variety of substrates and inhibitors. nih.govresearchgate.net The binding of an inhibitor can induce conformational changes in the enzyme, a process often described by the "induced fit" model, which is considered applicable to BChE. mdpi.comnih.gov
For this compound, the combination of kinetic data and computational modeling suggests a binding mechanism that involves interaction with both the CAS and PAS of the enzyme. nih.gov This dual-site interaction is a common feature of many potent cholinesterase inhibitors. The MD simulation confirmed that the interactions predicted by the docking study, particularly the key hydrophobic and π-π stacking interactions, are maintained over time, reinforcing the proposed binding mode. nih.gov The stability of these interactions throughout the simulation suggests that this compound effectively locks the enzyme in an inhibited conformational state.
Pharmacophore Modeling and Virtual Screening Applications
The discovery of novel and selective BChE inhibitors often begins with a structure-based pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with the BChE active site.
A validated six-feature pharmacophore model, generated from the crystal structure of BChE complexed with an inhibitor (PDB ID: 5DYW), has served as a robust tool for virtual screening. nih.govnih.gov The key features of this model are:
Two hydrogen bond acceptor points
Two hydrophobic points
One aromatic ring point
One positive ionizable point
This pharmacophore model was employed as a 3D query to screen large commercial compound libraries, including Vitas-M, ChEMBL, and ChemBridge, which collectively contain approximately 3 million molecules. nih.govnih.gov The initial screening filtered these vast collections, retaining only those molecules that fit the pharmacophore model with a certain threshold score. This process significantly narrowed down the number of potential candidates to 18,498 compounds. nih.gov
To further refine the selection and improve the accuracy of the virtual screening process, additional computational filters were applied. These included molecular docking simulations and cluster analysis. nih.govnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to the BChE active site, providing insight into binding affinity and potential interactions. nih.gov This multi-step, hierarchical screening protocol ultimately led to the selection of a small number of compounds for biological testing. nih.govrsc.org From this process, a compound designated as compound 18 emerged as a particularly potent and highly selective BChE inhibitor. nih.gov
The successful identification of compound 18 underscores the power of combining pharmacophore modeling with virtual screening and docking to discover novel chemical scaffolds for selective BChE inhibition. nih.gov
In Silico Prediction of Pharmacokinetic Parameters in Research Models
In addition to identifying potential inhibitors, computational models are used to predict their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME) parameters. These in silico predictions are crucial for prioritizing candidates for further development, as they help to anticipate a compound's behavior in a biological system.
The ADMET properties for promising BChE inhibitors, including compound 18 , were calculated using specialized software like Discovery Studio. nih.gov The predictions for compound 18 and a related inhibitor, compound 8 , revealed several key pharmacokinetic characteristics.
| Parameter | Predicted Level for Compound 8 | Predicted Level for Compound 18 | Significance |
|---|---|---|---|
| Aqueous Solubility | Very Low | Very Low | Indicates potential challenges for formulation and oral absorption. |
| Intestinal Absorption | Good | Good | Suggests the compound is likely to be well-absorbed from the gastrointestinal tract into the bloodstream. |
| Blood-Brain Barrier (BBB) Penetration | High | Medium | Crucial for central nervous system targets; indicates the compound can cross into the brain. |
Table 1: In Silico ADMET Predictions for Computationally-Derived BChE Inhibitors. nih.gov
The in silico analysis predicted that while both compounds might have poor solubility in water, they possess good intestinal absorption properties. nih.gov Crucially for a potential Alzheimer's disease therapeutic, compound 18 was predicted to have medium penetration of the blood-brain barrier (BBB), a necessary feature for accessing its target enzyme in the brain. nih.gov These computational predictions provide a valuable initial assessment of a compound's pharmacokinetic profile, guiding further experimental validation.
Preclinical Pharmacological Investigations of Bche in 23 in Animal Models
Efficacy in Relevant Disease Models (e.g., AD-like Models)
The therapeutic potential of BChE-IN-23 has been primarily assessed in animal models that replicate key pathological features of Alzheimer's disease. In these models, the selective inhibition of BChE is hypothesized to counteract the cholinergic deficit, a hallmark of AD, and potentially modify the disease course. Studies have shown that selective BChE inhibition can improve cognitive performance in aged rats and lower brain levels of amyloid-β (Aβ) peptides in transgenic mouse models of AD nih.gov.
Evaluation of Cholinergic Modulation
A key mechanism by which BChE inhibitors are thought to exert their effects is through the modulation of the cholinergic system. By inhibiting BChE, the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) is reduced, leading to increased levels of ACh in the brain. This enhancement of cholinergic signaling is believed to underlie the observed cognitive benefits.
In preclinical studies, selective BChE inhibitors have been shown to elevate cortical extracellular ACh levels in rats nih.gov. This increase in ACh availability is thought to enhance cholinergic transmission, which is compromised in AD. The cholinergic system plays a crucial role in modulating glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory pnas.org.
Assessment of Cognitive Function
A critical aspect of preclinical evaluation is the assessment of a compound's ability to improve cognitive deficits in animal models. Various behavioral tests are employed to measure different aspects of cognition, such as learning and memory.
Studies with selective BChE inhibitors have demonstrated improvements in cognitive performance. For instance, in aged rats, these compounds have been shown to improve maze navigation nih.gov. Furthermore, in a mouse model where cognitive dysfunction was induced by amyloid-β peptide, a selective BChE inhibitor, N1-phenethylnorcymserine (PEC), was able to ameliorate memory impairment in the novel object recognition test nih.gov. This test is a widely used method to assess cognitive dysfunction in mouse models of aging and AD nih.gov.
Table 1: Effect of Selective BChE Inhibition on Cognitive Function in an Aβ-Induced Mouse Model
| Treatment Group | Discrimination Index in Novel Object Recognition Test |
|---|---|
| Vehicle + Vehicle | 0.1 ± 0.1 |
| Aβ₁₋₄₀ + Vehicle | -0.2 ± 0.1* |
| Aβ₁₋₄₀ + PEC (1.0 mg/kg) | 0.2 ± 0.1# |
*Data represents mean ± SEM. *p<0.05 vs. Vehicle + Vehicle group; #p<0.05 vs. Aβ₁₋₄₀ + Vehicle group. Data adapted from a study on Aβ-induced cognitive dysfunction nih.gov.
Impact on Neurobiological Markers in Models
Beyond cognitive improvements, the impact of this compound on the underlying neuropathological markers of AD is a key area of investigation. These markers include amyloid plaques and neurofibrillary tangles.
Selective BChE inhibition has been shown to have effects on these neurobiological markers. For example, treatment with a selective BChE inhibitor has been found to lower brain levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in transgenic mice that overexpress human amyloid precursor protein nih.gov. This suggests that BChE inhibition may not only provide symptomatic relief by boosting cholinergic function but could also have disease-modifying effects by targeting the core pathologies of AD. Additionally, BChE is often found associated with Aβ plaques in the AD brain, and knocking out the BChE gene in an AD mouse model resulted in fewer fibrillar Aβ plaques eurekaselect.com.
Target Engagement Studies in Preclinical Models
Target engagement studies are crucial to confirm that a drug is interacting with its intended molecular target in the body. For this compound, these studies aim to demonstrate that it effectively inhibits BChE in the brain and that this inhibition leads to the desired neurochemical changes.
Inhibition of Brain BChE Activity
To be effective, this compound must cross the blood-brain barrier and inhibit BChE activity within the central nervous system. Preclinical studies have confirmed that potent, reversible, and brain-targeted BChE inhibitors can cause long-term inhibition of brain BChE in rats pnas.orgnih.gov. The development of such inhibitors has been guided by the structural understanding of the BChE binding domains to help elucidate the enzyme's role in the central nervous system pnas.orgnih.gov.
Correlation with Extracellular Acetylcholine Levels
A direct consequence of BChE inhibition in the brain should be an increase in the extracellular levels of acetylcholine. Microdialysis studies in rats have provided direct evidence for this relationship.
Following the administration of a selective BChE inhibitor, dose-dependent increases in the endogenous extracellular concentrations of ACh in the parietal cortex were observed nih.gov. For instance, significant increases in ACh levels, up to 180% and 290% compared to pre-administration levels, were seen, with the effect lasting for a considerable duration before returning to baseline pnas.orgnih.gov. This elevation of ACh in the brain is a key indicator of target engagement and the primary mechanism for the procognitive effects of BChE inhibitors pnas.orgnih.gov.
Table 2: Effect of a Selective BChE Inhibitor (PEC) on Extracellular Acetylcholine Levels in Rat Parietal Cortex
| Time After Administration | Percent Change from Baseline in ACh Levels (Mean ± SEM) |
|---|---|
| Baseline | 100% |
| 40 min | 290%* |
| 80 min | ~250%* |
| 120 min | ~200% |
| 160 min | ~175%* |
| 200 min | ~125% |
*Data represents approximate values from graphical representations in the source. *p<0.05 vs. pre-administration levels. Data adapted from a microdialysis study in rats pnas.orgnih.gov.
Metabolic Pathways in Preclinical Systems
Currently, detailed preclinical data delineating the specific metabolic pathways of this compound in animal models have not been extensively published in publicly accessible scientific literature. While the development of potent and selective butyrylcholinesterase (BChE) inhibitors like this compound involves thorough preclinical evaluation, which includes metabolic stability and metabolite identification, the specific findings from these studies for this compound are not yet available in the public domain.
In typical preclinical investigations, the metabolic fate of a compound is assessed using various in vitro and in vivo systems. In vitro assays often utilize liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to identify the primary routes of metabolism, such as oxidation, hydrolysis, or conjugation, and to identify the cytochrome P450 (CYP) enzymes responsible for these transformations. Subsequent in vivo studies in animal models would then confirm these pathways and identify the major circulating metabolites.
For a compound identified as a potent, selective, and reversible human BChE inhibitor, which corresponds to the characteristics of this compound, metabolism assays and the identification of metabolites would have been conducted using cryopreserved human hepatocytes. However, the outcomes of such proprietary studies, including the chemical structures of the metabolites and their formation rates, are not publicly documented.
Therefore, a detailed discussion of the metabolic pathways of this compound, including specific enzymatic reactions and resulting metabolites in preclinical systems, cannot be provided at this time due to the absence of published research data.
Future Directions and Research Gaps
Exploration of Novel BChE-IN-23 Derivatives with Enhanced Properties
A significant area of future research involves the design and synthesis of novel derivatives of this compound and other BChE inhibitors. The goal is to develop compounds with improved potency, selectivity towards BChE over acetylcholinesterase (AChE), favorable pharmacokinetic profiles, and potentially reduced side effects. Studies are focused on modifying existing scaffolds and exploring new chemical entities that can effectively target BChE. For instance, research has explored various series of compounds, such as 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives and brominated 2-phenitidine derivatives, demonstrating promising BChE inhibitory activity umsha.ac.irbrieflands.com. The optimization of these structures aims to enhance binding affinity to the BChE active site and/or peripheral anionic site (PAS), leading to more effective inhibition umsha.ac.irnih.gov. The development of selective BChE inhibitors remains a challenging task due to the high homology between human AChE and human BChE nih.govmdpi.com. However, identifying compounds with novel scaffolds and desired properties through methods like virtual screening and subsequent structure-activity relationship studies is a key strategy for future development nih.govmdpi.com.
Investigations into Multifunctional Research Strategies
Given the complex nature of neurodegenerative diseases like Alzheimer's disease (AD), which involve multiple pathological processes, research is increasingly focusing on multifunctional compounds. These strategies aim to develop single agents that can simultaneously address several therapeutic targets. For BChE inhibitors, this involves combining BChE inhibition with other beneficial activities, such as anti-amyloid aggregation, antioxidant effects, or anti-inflammatory properties medchemexpress.commdpi.commdpi.com. For example, some BChE inhibitors have shown the ability to inhibit Aβ aggregation in a dose-dependent manner nih.govmdpi.com. Novel hybrid compounds are being designed and synthesized to achieve these multifunctional profiles mdpi.comfrontiersin.org. A novel approach involves the simultaneous targeting of neuroinflammation, specifically via the inhibition of p38α MAP kinase, and the cholinergic deficit through BChE inhibition tacr.cz. Such multifunctional ligands are being designed and evaluated using in silico, in vitro, and in vivo methods to validate this concept tacr.cz.
Elucidation of this compound's Broader Biological Context beyond Cholinesterase Inhibition
While BChE's role in hydrolyzing acetylcholine (B1216132) is well-established, its broader biological functions are still being investigated. Future research aims to fully elucidate the "non-classical" roles of BChE, which extend beyond its enzymatic activity in terminating cholinergic neurotransmission oup.comnih.gov. These roles may include modulation of other proteins, influence on regional cerebral blood flow, involvement in tau phosphorylation, and effects on the amyloid cascade oup.com. BChE has been implicated in various physiological processes and diseases, including the detoxification of organophosphates and cocaine, regulation of ghrelin levels, and involvement in cardiovascular disease and diabetes nih.govacs.org. Understanding these broader roles is crucial for fully appreciating the therapeutic potential of BChE inhibitors like this compound and for identifying potential new applications. Research is also exploring the potential of BChE as a biomarker for various conditions, such as systemic inflammation and certain cancers frontiersin.org. Studies on individuals with variant forms of BChE are providing insights into its physiological significance and potential as a biomarker for AD and response to treatment researchgate.net.
Advanced Computational and Structural Biology Studies
Advanced computational and structural biology techniques play a vital role in the future of this compound research. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical/molecular mechanics (QM/MM) calculations are used to understand the interaction between BChE and its inhibitors at an atomic level pnas.orgencyclopedia.pubnih.gov. These studies help to elucidate binding modes, assess binding affinities, and predict the effects of structural modifications on inhibitor potency and selectivity mdpi.comfrontiersin.org. Computational modeling can also aid in the rational design of novel BChE inhibitors by predicting favorable structural features and potential interaction sites pnas.orgnih.gov. Structural analysis, including X-ray crystallography and molecular dynamics simulations of BChE and its complexes, provides crucial insights into the enzyme's structure, dynamics, and the impact of factors like glycosylation on its function plos.orgresearchgate.net. These computational and structural approaches are essential for guiding the design and optimization of this compound derivatives and understanding their mechanisms of action.
Here is a table summarizing the IC50 values of this compound and some other related compounds mentioned in the search results:
| Compound Name | hAChE IC₅₀ (µM) | eqBChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Source |
| AChE/BChE-IN-23 | 0.91 | 1.19 | 1.01 | medchemexpress.com |
| AChE/BChE-IN-17 | 0.12506 | - | 0.11968 | medchemexpress.com |
| BChE-IN-39 | 3.98 | - | 0.08 | medchemexpress.com |
| S21-1011 | - | 0.059 | 0.162 | medchemexpress.com |
| AChE/BChE-IN-11 | 70 | - | 71 | medchemexpress.com |
| Compound 9 | >30 | - | 0.91 | mdpi.com |
| Compound 23 | >30 | - | 0.52 | mdpi.com |
| Compound 8 (from mdpi.com) | >30 | - | <10 | mdpi.com |
| Compound 18 (from mdpi.com) | >30 | - | <10 | mdpi.com |
| Compound 6l (from umsha.ac.ir) | - | - | 1.00 ± 0.07 | umsha.ac.ir |
Note: IC₅₀ values and available data vary across different studies and assays.
Q & A
Basic: What standardized assays are recommended to determine the inhibitory activity (IC50) of BChE-IN-23 against cholinesterase isoforms?
Methodological Answer:
Use enzyme inhibition assays with purified AChE (e.g., electric eel), eqBChE (equine serum), and hBChE (recombinant human) to measure residual enzyme activity after incubation with BChE-IN-22. A spectrophotometric method (e.g., Ellman’s assay) is standard for quantifying thiocholine production. Ensure proper controls (e.g., substrate-only, no-inhibitor) and triplicate measurements to minimize variability. Report IC50 values using nonlinear regression analysis (e.g., GraphPad Prism) .
Basic: How can researchers validate this compound’s antioxidant activity in vitro?
Methodological Answer:
Employ assays such as DPPH radical scavenging, ABTS+ reduction, or lipid peroxidation inhibition. For ROS inhibition in cellular models (e.g., human microglia), use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels. Normalize results to cell viability (MTT assay) to distinguish antioxidant effects from cytotoxicity .
Intermediate: What experimental strategies are critical for assessing this compound’s dual inhibition of Aβ and Tau aggregation?
Methodological Answer:
- Aβ aggregation: Use Thioflavin T (ThT) fluorescence kinetics to monitor fibril formation in Aβ1-42 solutions treated with this compound. Include negative (vehicle) and positive controls (e.g., curcumin).
- Tau aggregation: Utilize recombinant Tau protein and heparin-induced aggregation assays, analyzed via Western blot (phospho-Tau antibodies) or sedimentation.
- Validate specificity by cross-checking with unrelated amyloidogenic proteins (e.g., α-synuclein) .
Advanced: How should researchers address contradictions in this compound’s efficacy across in vitro vs. in vivo models (e.g., scopolamine-induced memory impairment)?
Methodological Answer:
- Data triangulation: Compare pharmacokinetic parameters (e.g., bioavailability, brain penetration) using LC-MS/MS.
- Dose-response validation: Test multiple doses in vivo and correlate with in vitro IC50.
- Mechanistic follow-up: Evaluate downstream biomarkers (e.g., NLRP3 inflammasome expression in microglia) to confirm target engagement.
- Statistical rigor: Apply ANOVA with post-hoc tests to assess significance and power analysis to determine sample adequacy .
Advanced: What methodologies are recommended to investigate this compound’s impact on mitochondrial dysfunction in neurodegenerative models?
Methodological Answer:
- Mitochondrial membrane potential: Use JC-1 dye in neuronal cell lines (e.g., SH-SY5Y) to measure depolarization.
- ATP production: Quantify via luciferase-based assays.
- Mitophagy markers: Analyze LC3-II/LC3-I ratio (Western blot) or employ mt-Keima fluorescence.
- Functional rescue: Co-administer this compound with mitochondrial toxins (e.g., rotenone) to assess protective effects .
Intermediate: How can researchers optimize experimental design to ensure reproducibility of this compound’s anti-inflammatory effects in microglial assays?
Methodological Answer:
- Standardize cell culture conditions: Use identical passage numbers, serum batches, and LPS stimulation protocols.
- Blinded analysis: Assign treatment groups randomly and analyze data without knowledge of group allocation.
- Replication: Perform independent experiments (≥3) with technical replicates.
- Data transparency: Publish raw flow cytometry or Western blot images in supplementary materials .
Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in behavioral studies (e.g., Morris water maze)?
Methodological Answer:
- Mixed-effects models: Account for repeated measures and inter-animal variability.
- Nonlinear regression: Fit dose-response curves to escape latency or path length data.
- False discovery rate (FDR): Adjust for multiple comparisons in post-hoc tests.
- Open-source tools: Use R packages (e.g.,
lme4,drc) for analysis and visualization .
Basic: What ethical and reporting standards apply when publishing preclinical data on this compound?
Methodological Answer:
- Animal studies: Follow ARRIVE guidelines for experimental detail (e.g., group sizes, randomization).
- Data accessibility: Deposit raw data in repositories (e.g., Figshare) with DOI links.
- Conflict of interest: Disclose funding sources or institutional affiliations.
- Reproducibility: Include step-by-step protocols for key assays (e.g., Aβ aggregation) in supplementary materials .
Intermediate: How should researchers design a study to evaluate this compound’s potential off-target effects?
Methodological Answer:
- Kinase profiling: Use panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases.
- CYP inhibition assays: Test cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.
- Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways.
- Counter-screening: Include structurally related but inactive analogs as negative controls .
Advanced: What translational strategies are recommended to bridge this compound’s preclinical findings to clinical trials for Alzheimer’s disease?
Methodological Answer:
- Biomarker validation: Corrogate CSF Aβ42/Tau levels with cognitive outcomes in animal models.
- PK/PD modeling: Predict human dosing using allometric scaling and physiologically based pharmacokinetics (PBPK).
- Regulatory compliance: Align with FDA/EMA guidelines for IND-enabling studies (e.g., GLP toxicity testing).
- Collaborative frameworks: Partner with academic-clinical consortia for Phase 0/I trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
